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Introduction
The accurate characterization of protein-ligand interactions is a cornerstone of modern drug

discovery and fundamental biological research. The Mercury200 platform offers a sensitive

and efficient method for quantifying these interactions in solution, requiring minimal sample

consumption. This technology leverages the principle of MicroScale Thermophoresis (MST) to

determine binding affinities by measuring the directed movement of molecules along a

microscopic temperature gradient. Changes in the hydration shell, charge, or size of a protein

upon ligand binding alter its thermophoretic properties, providing a precise measure of the

interaction. This application note provides a detailed protocol for utilizing the Mercury200
system to conduct protein binding assays and guidance on data analysis and interpretation.

Principle of the Mercury200 Assay
The Mercury200 system employs MicroScale Thermophoresis to quantify biomolecular

interactions. A microscopic temperature gradient is induced by an infrared laser, leading to the

directed movement of molecules away from the heated spot. This movement, termed

thermophoresis, is highly sensitive to changes in the molecule's structure and solvation

entropy.

When a ligand binds to a target protein, the resulting complex will typically have a different

thermophoretic mobility compared to the unbound protein. By fluorescently labeling one of the

binding partners (usually the protein), its movement can be monitored as the concentration of

the unlabeled partner (the ligand) is varied. The change in the normalized fluorescence within
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the heated capillary is plotted against the ligand concentration to generate a binding curve,

from which the dissociation constant (Kd) can be accurately determined.

Experimental Protocols
This section details the necessary steps for preparing reagents and executing a protein binding

assay on the Mercury200 platform.

Reagent and Sample Preparation
Protein Preparation:

Prepare a stock solution of the fluorescently labeled protein in the chosen assay buffer.

The final concentration of the labeled protein in the assay should be in the low nanomolar

range and should not exceed the Kd value.

The protein should be highly pure and monodisperse. Centrifuge the protein stock solution

at high speed (e.g., >14,000 x g) for 10 minutes at 4°C immediately before use to remove

any aggregates.

Determine the protein concentration accurately after centrifugation.

Ligand Preparation:

Prepare a stock solution of the unlabeled ligand in the same assay buffer as the protein.

The highest concentration in the serial dilution should be at least 20-fold higher than the

expected Kd to ensure saturation.

Perform a 1:1 serial dilution of the ligand in the assay buffer to create a range of

concentrations. A 16-point dilution series is recommended for a complete binding curve.

Assay Buffer:

The buffer should be compatible with both the protein and the ligand, ensuring their

stability and activity.

A common buffer is PBS or HEPES, often supplemented with a small amount of non-ionic

detergent (e.g., 0.05% Tween-20) to prevent non-specific binding to the capillary walls.
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Ensure all solutions are well-mixed and degassed.

Mercury200 Instrument Setup and Assay Execution
Instrument Power-Up and Initialization:

Turn on the Mercury200 instrument and the associated computer.

Launch the Mercury200 control software and allow the instrument to initialize and perform

self-checks.

Sample Preparation for Measurement:

In a series of PCR tubes, mix a constant concentration of the labeled protein with each

concentration of the serially diluted ligand. Include a control sample with only the labeled

protein in the buffer.

The final volume in each tube should be sufficient for loading into the Mercury200
capillaries (typically 20 µL).

Incubate the mixtures for a sufficient time to allow the binding reaction to reach

equilibrium. The incubation time will depend on the kinetics of the interaction.

Capillary Loading:

Carefully load each sample from the PCR tubes into the Mercury200 standard capillaries.

Avoid introducing air bubbles.

Place the capillaries into the sample tray of the Mercury200 instrument.

Measurement Protocol:

In the Mercury200 software, create a new experiment file.

Define the experimental parameters, including the LED power for fluorescence excitation

and the MST power.

Assign the sample positions in the software to match the physical layout in the tray.
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Start the measurement run. The instrument will automatically measure the fluorescence in

each capillary before and during the application of the temperature gradient.

Data Analysis
The Mercury200 software will automatically calculate the change in normalized fluorescence

(ΔFnorm) for each sample.

Plot the ΔFnorm values against the corresponding ligand concentrations.

Fit the resulting data points to a suitable binding model (e.g., the Kd model) using the

analysis software to determine the dissociation constant (Kd). The software will perform a

non-linear regression to fit the following equation:

F(c) = F_unbound + (F_bound - F_unbound) * ([P]t + [L]t + Kd - sqrt(([P]t + [L]t + Kd)^2 -

4[P]t[L]t)) / (2*[P]t) where F(c) is the measured fluorescence at a given ligand

concentration, F_unbound and F_bound are the fluorescence of the unbound and bound

protein, respectively, [P]t is the total protein concentration, and [L]t is the total ligand

concentration.

Data Presentation
The quantitative data from a typical Mercury200 protein binding assay can be summarized as

follows:
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Ligand Concentration (nM) ΔFnorm (‰)

0.015 1.2

0.031 1.5

0.061 2.1

0.122 3.5

0.244 5.8

0.488 9.2

0.977 14.5

1.953 20.1

3.906 24.3

7.813 26.8

15.625 28.1

31.250 28.5

62.500 28.7

125.000 28.6

250.000 28.8

500.000 28.9

Result: The dissociation constant (Kd) for this interaction was determined to be 1.5 ± 0.2 nM.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Mercury200 Measurement

Data Analysis

Prepare Labeled
Protein Stock

Mix Protein and Ligand
at Various Concentrations

Prepare Ligand
Serial Dilution

Incubate to Reach
Equilibrium

Load Samples into
Capillaries

Place Capillaries
in Mercury200

Execute Measurement
Protocol

Calculate ΔFnorm

Plot ΔFnorm vs.
[Ligand]

Fit Data to
Binding Model

Determine Kd

Click to download full resolution via product page

Caption: Experimental workflow for a Mercury200 protein binding assay.
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Caption: Principle of Mercury200 protein binding analysis.

To cite this document: BenchChem. [Application Note: Utilizing Mercury200 for High-
Throughput Protein Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174205#utilizing-mercury200-in-protein-binding-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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